(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal
Overview
Description
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal, also known as FMOT, is an organic compound that has been widely studied in scientific research. FMOT is a synthetic derivative of fluorene, a compound found in nature and widely used in the production of various chemicals, drugs, and dyes. FMOT is a versatile compound, with a variety of applications in research, including its use as a fluorescent probe, a substrate for the synthesis of other compounds, and as a model compound for the study of various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
- This compound is involved in the synthesis of various chemicals, for example, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is prepared from 3‐bromopyruvic acid (Le & Goodnow, 2004).
- Additionally, it plays a role in the synthesis of thiophene–fluorene π-conjugated derivatives, which are potential candidates for electro-optical materials (Lukes et al., 2005).
Protective Group in Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used for protecting hydroxy-groups in various chemical syntheses. This group can be removed conveniently, allowing for its use in complex chemical reactions (Gioeli & Chattopadhyaya, 1982).
Applications in Organic Chemistry and Material Science
- In organic chemistry, it is used for the synthesis of new linkers for solid phase synthesis, demonstrating higher acid stability compared to standard resins (Bleicher et al., 2000).
- The compound has also been used in the development of novel tricyclic Fischer-type carbene complexes, which have potential applications in material science (Dötz & Pfeiffer, 1996).
Photophysical Properties
- Studies have also explored its derivatives for blue emissive properties in compounds, indicating applications in display technology and light-emitting devices (Athira et al., 2020).
Use in Peptide Synthesis
- It is instrumental in peptide synthesis as well, where it is used for the protection of amino groups during the synthesis process. This aspect is crucial in creating specific peptide sequences for research and therapeutic applications (Babu & Kantharaju, 2005).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHTXXXGELTKKN-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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